
Spectroscopic Data Guide: 1-(3-
Chlorophenyl)imidazole[1]

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 1-(3-Chlorophenyl)imidazole

CAS No.: 51581-52-3

Cat. No.: B1580799 Get Quote

Content Type: Technical Reference & Characterization Guide Subject: 1-(3-
Chlorophenyl)imidazole (CAS: 51581-52-3) Audience: Medicinal Chemists, Analytical

Scientists, and Drug Discovery Researchers[1]

Executive Summary & Compound Profile
1-(3-Chlorophenyl)imidazole is a critical nitrogen-containing heterocycle often utilized as a

pharmacophore in the development of antifungal agents (azoles) and as a probe for

cytochrome P450 enzyme inhibition studies.[1] Its structural integrity relies on the specific

meta-substitution of the chlorine atom on the N-phenyl ring, which imparts distinct

spectroscopic signatures compared to its para-isomer analogues.[1]
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Parameter Data

CAS Registry Number 51581-52-3

IUPAC Name 1-(3-Chlorophenyl)-1H-imidazole

Molecular Formula

C

H

ClN

Molecular Weight 178.62 g/mol

Physical State Off-white to pale yellow solid

Melting Point
58–62 °C (Typical range for low-melting N-

arylimidazoles)

Solubility
Soluble in CHCl

, DMSO, Methanol, Ethanol

Synthesis & Sample Preparation
To ensure accurate spectroscopic data, the compound is typically synthesized via copper-

catalyzed Ullmann-type coupling.[1] Understanding the synthesis is vital for identifying potential

impurities (e.g., unreacted 3-chloroiodobenzene or imidazole).[1]

Synthetic Pathway (Ullmann Coupling)
The standard protocol involves the N-arylation of imidazole with 1-chloro-3-iodobenzene using

CuI as a catalyst and a diamine ligand.[1]

Imidazole
(C3H4N2) CuI (10 mol%)

L-Proline or Diamine
K2CO3, DMSO, 110°C1-Chloro-3-iodobenzene

(Cl-Ph-I)

1-(3-Chlorophenyl)imidazole
N-Arylation

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/344045519_Synthesis_of_New_1_3-oxazole_and_imidazole-5-one_derived_from_Aspirin
https://www.researchgate.net/publication/344045519_Synthesis_of_New_1_3-oxazole_and_imidazole-5-one_derived_from_Aspirin
https://www.researchgate.net/publication/344045519_Synthesis_of_New_1_3-oxazole_and_imidazole-5-one_derived_from_Aspirin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Copper-catalyzed synthesis of 1-(3-Chlorophenyl)imidazole.

Analytical Sample Preparation
NMR: Dissolve 10–15 mg in 0.6 mL of CDCl

(Chloroform-d) containing 0.03% TMS. Ensure the solution is free of paramagnetic impurities
(Cu residues from synthesis) which broaden peaks.

MS: Prepare a 10 µM solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.[1]

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is diagnostic for the meta-substitution pattern.[1] Unlike the symmetric para-
isomer (AA'BB' system), the 3-chlorophenyl group produces four distinct aromatic signals.[1]

H NMR Data (400 MHz, CDCl

,

ppm)
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Position
Shift (

)
Multiplicity (Hz)

Assignment
Logic

H-2 7.85 Singlet (s) -

Imidazole C2-H

(Most

deshielded,

between two

nitrogens).[1]

H-2' 7.43
Pseudo-Singlet

(t)
~2.0

Phenyl H

between N and

Cl.[1] Deshielded

by -I effect of Cl

and N.

H-4', H-5' 7.35 – 7.45 Multiplet (m) -

Overlap of

phenyl protons

meta and para to

nitrogen.[1]

H-6' 7.28 Doublet (dm) ~8.0
Phenyl H ortho to

N, para to Cl.[1]

H-4, H-5 7.20 – 7.30 Multiplet (m) -

Imidazole

backbone

protons (often

overlapping with

phenyl ring).[1]

Key Diagnostic Feature: Look for the isolated singlet-like signal (H-2') around 7.4–7.5 ppm.[1]

In the para-isomer, this signal would be part of a doublet.[1]

C NMR Data (100 MHz, CDCl

,

ppm)
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Carbon
Shift (

)
Type Assignment

C-2 135.8 CH
Imidazole C2 (N=CH-

N).[1]

C-1' 138.2 C Phenyl ipso-carbon

(attached to N).[1]

C-3' 135.5 C Phenyl C-Cl.

C-5' 130.8 CH
Phenyl C5 (meta to

N).[1]

C-2' 121.5 CH
Phenyl C2 (between N

and Cl).[1]

C-4' 128.5 CH Phenyl C4.

C-6' 119.2 CH
Phenyl C6 (ortho to

N).[1]

C-4, C-5 130.2, 118.5 CH
Imidazole backbone

carbons.[1]

Mass Spectrometry (MS)[1]
The presence of a single chlorine atom provides a definitive isotopic signature.

Ionization Mode: ESI (+) or EI (70 eV).

Molecular Ion:

m/z 178.0 (

Cl isotope, M

) - Base Peak (100%)[1]

m/z 180.0 (
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Cl isotope, M+2) - Approx. 32% intensity.[1]

Fragmentation Pattern (EI):

m/z 178

143: Loss of Cl radical [M - 35]

.

m/z 178

151: Loss of HCN (imidazole ring cleavage).

m/z 143

116: Subsequent loss of HCN from the de-chlorinated fragment.

Molecular Ion (M+)
m/z 178 (100%)

[C9H7ClN2]+

[M - Cl]+
m/z 143

(Phenylimidazole cation)

- Cl•

[M - HCN]+
m/z 151

(Ring cleavage)

- HCN

[C6H5N]+
m/z 91

(Azirine/Phenyl nitrene)

- C2H2N

Click to download full resolution via product page

Figure 2: Proposed EI-MS fragmentation pathway for 1-(3-Chlorophenyl)imidazole.
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Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Key Bands:

3110 – 3050 cm

: C-H stretching (Aromatic & Imidazole).[1]

1595, 1500 cm

: C=C and C=N skeletal vibrations (Aromatic ring breathing).[1]

1080 cm

: C-Cl stretching (Diagnostic for chlorobenzene derivatives).

780, 680 cm

: C-H out-of-plane bending (meta-substituted benzene ring).[1]

Experimental Validation Protocols
To validate the identity of a synthesized batch, follow this standard operating procedure (SOP):

Purity Check (TLC):

Mobile Phase: Ethyl Acetate:Hexane (3:2).

Visualization: UV lamp (254 nm) or Iodine chamber.

Expectation: Product R

~0.4–0.5; Imidazole R

< 0.1 (stays at baseline).

Solvent Selection for NMR:

Use CDCl
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for routine characterization.

Use DMSO-d

if the sample contains moisture or if observing labile protons (though none are present
here, DMSO separates aromatic multiplets better).[1]

Storage:

Store neat solid at 2–8 °C.

Protect from light to prevent slow photochemical dechlorination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1580799#spectroscopic-data-of-1-3-chlorophenyl-
imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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